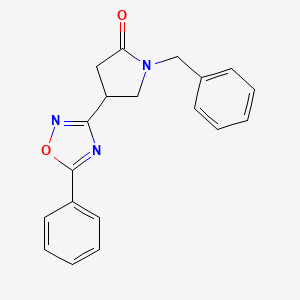

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-oxadiazole derivatives, such as “1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one”, have been shown to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also demonstrated anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves a series of chemical reactions. For instance, a solution of substituted benzoic acid in anhydrous CH2Cl2 was cooled to 0 °C and ethyl-(Nʹ,Nʹ-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) was added to it under a nitrogen atmosphere .Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .Chemical Reactions Analysis

The compound 4- (5-phenyl-1,2,4-oxadiazol-3-yl)aniline was dissolved in THF. Acetic acid and 3-pyridinecarboxaldehyde were added to the solution, followed by treatment with NaBH3CN at 0 °C .Physical And Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

A study explored the synthesis of novel pyrrole derivatives, including structures related to 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, for antitubercular applications. These compounds were evaluated for their in vitro antitubercular activity. Preliminary results indicated moderate to good antitubercular activity. This research highlights the potential of such derivatives as leads in the development of new antitubercular agents (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

Synthesis and Biological Activity Prediction

Another research effort led to the synthesis of novel 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including compounds structurally related to the query compound. The study also presented the prediction of biological activity for the synthesized compounds, highlighting the utility of such derivatives in the exploration of new bioactive molecules (Kharchenko, Detistov, & Orlov, 2008).

Apoptosis Induction and Anticancer Potential

Research identified a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds, sharing a core structure with 1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, demonstrated activity against several cancer cell lines, indicating their relevance in cancer therapy research (Zhang et al., 2005).

Electronic and Optical Materials

A study on the design of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives, which are structurally related to the compound of interest, investigated their optical, electronic, and charge transport properties. The findings suggest that such derivatives are promising candidates for luminescent materials and charge transport materials in organic light-emitting diodes (OLEDs) (Sun & Jin, 2017).

Eigenschaften

IUPAC Name |

1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c23-17-11-16(13-22(17)12-14-7-3-1-4-8-14)18-20-19(24-21-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNILVKOFCHILSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)

![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)

![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)

![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)